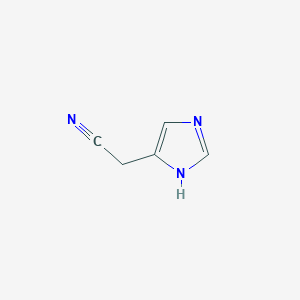

2-(1H-Imidazol-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-2-1-5-3-7-4-8-5/h3-4H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBHUXBFNBJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341275 | |

| Record name | (1H-Imidazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18502-05-1 | |

| Record name | (1H-Imidazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-imidazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis protocols for this specific isomer, this document outlines two potential multi-step pathways derived from analogous and well-established chemical transformations. The primary and more detailed route commences with the functionalization of the imidazole ring, while a secondary, more conceptual route explores the modification of a biological precursor.

Core Synthesis Strategy: Functionalization of the Imidazole Ring

The most chemically robust and well-precedented approach to this compound involves the initial preparation of a C4-functionalized imidazole intermediate, followed by the introduction of the cyanomethyl group. This strategy is advantageous due to the availability of starting materials and the reliability of the involved chemical transformations.

Logical Workflow for Synthesis via C4-Functionalization

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-imidazol-4-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound and its isomer, 2-(1H-imidazol-1-yl)acetonitrile.

Table 1: Physicochemical Properties of this compound and Isomers

| Property | This compound | 2-(1H-imidazol-1-yl)acetonitrile | Data Source |

| CAS Number | 18502-05-1 | 98873-55-3 | [1] |

| Molecular Formula | C₅H₅N₃ | C₅H₅N₃ | [1] |

| Molecular Weight | 107.11 g/mol | 107.11 g/mol | [1] |

| Melting Point | 142°C[1] | 54.0 to 58.0 °C | [1] |

| Boiling Point | 393.6°C at 760 mmHg[1] | 116-120 °C at 0.35 Torr | [1] |

| Density | 1.228 g/cm³[1] | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | Not Available | 5.63 ± 0.10 | [1] |

| LogP (Predicted) | Not Available | 0.40668 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental protocols applicable to the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic value. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[2]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[3]

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

-

-

Purity Assessment: A narrow melting range (typically ≤ 2°C) is indicative of a high degree of purity.[2]

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with a basic nitrogen-containing heterocycle like imidazole, the pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH.

Methodology: Potentiometric Titration

-

Instrumentation: A calibrated pH meter with a glass electrode is used for the measurements.[4]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a non-aqueous solvent like acetonitrile or a mixed aqueous-organic solvent system to ensure solubility.[4]

-

Titration:

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.[4]

-

The equivalence point is determined from the inflection point of the S-shaped curve.[4]

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the base has been neutralized).[4] For more precise determination, the second derivative of the titration curve can be analyzed.[5]

-

Solubility Determination

Solubility, particularly aqueous solubility, is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at pH 7.4).[6]

-

Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[6]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used for quantification.[8]

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically octan-1-ol and water. It is a critical indicator of a molecule's lipophilicity.

Methodology: HPLC Method

A rapid and common method for estimating logP is by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

-

Procedure:

-

A series of standard compounds with known logP values are injected onto the HPLC column.[10]

-

The retention time for each standard is recorded.

-

A calibration curve is constructed by plotting the known logP values against the logarithm of the retention factor (k').

-

This compound is then injected under the same chromatographic conditions, and its retention time is measured.[10]

-

-

Calculation: The logP of the test compound is determined by interpolating its log(k') value on the calibration curve.[10]

Biological Context and Experimental Workflow

Imidazole-containing compounds are of significant interest in drug discovery, with many exhibiting a range of biological activities. Derivatives of this compound have been investigated as ligands for the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[11][12]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of heterotrimeric G-proteins.[1] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids: key intermediates for H3 histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(1H-imidazol-4-yl)acetonitrile (CAS: 18502-05-1). It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines standard experimental protocols for key analytical techniques and presents predicted spectroscopic data based on the analysis of its functional groups and analogous structures. The guide utilizes structured data tables for clarity and includes workflow diagrams to illustrate the analytical process.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure comprises a bioactive imidazole core linked to a reactive acetonitrile moiety, making it a valuable precursor for synthesizing a wide range of more complex molecules and compound libraries for biological screening.[1] The imidazole ring is a known pharmacophore present in numerous biologically active compounds.

Accurate structural confirmation is a critical first step in any research or development pipeline. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, this document provides a robust framework of predicted data and standardized protocols to guide researchers.

Compound Profile:

-

IUPAC Name: (1H-imidazol-4-yl)acetonitrile[2]

-

Molecular Formula: C₅H₅N₃[3]

-

Molecular Weight: 107.11 g/mol [3]

-

Physical Form: Light yellow to yellow solid[1]

Spectroscopic Data Analysis

Due to the scarcity of published experimental spectra for this compound, the following tables summarize predicted data based on established chemical shift/frequency ranges for its constituent functional groups and data from analogous imidazole compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to proton exchange and tautomerism common in imidazole rings, NMR spectra can sometimes exhibit broad signals for the N-H and adjacent C-H protons.[7]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | Singlet, broad | 1H | Imidazole N-H |

| ~7.60 | Singlet | 1H | Imidazole C2-H |

| ~6.90 | Singlet | 1H | Imidazole C5-H |

| ~3.95 | Singlet | 2H | Methylene (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~135.5 | Imidazole C2 | |

| ~133.0 | Imidazole C4 | Quaternary carbon, may be of lower intensity. |

| ~118.0 | Nitrile (-C≡N) | |

| ~115.8 | Imidazole C5 | Shift can be affected by tautomerization.[7] |

| ~15.0 | Methylene (-CH₂) | Attached to two electron-withdrawing groups, shifting it downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the sharp nitrile stretch.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3150 - 3000 | Medium | C-H Stretch | Imidazole Ring |

| 2950 - 2850 | Weak | C-H Stretch | Methylene (-CH₂) |

| 2250 - 2240 | Sharp, Medium | C≡N Stretch | Nitrile |

| 1650 - 1580 | Medium | C=N and C=C Stretch | Imidazole Ring |

| 1450 - 1400 | Medium | C-H Bend | Methylene (-CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, Positive Ion [ESI+])

| m/z Ratio | Ion Species | Proposed Fragment Identity |

| 108.05 | [M+H]⁺ | Protonated molecule of C₅H₅N₃ |

| 81.04 | [M+H-HCN]⁺ | Loss of hydrogen cyanide from the protonated molecule. |

| 54.04 | [C₃H₄N]⁺ | Fragmentation of the imidazole ring. |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: As the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system, such as a water/acetonitrile mixture with 0.1% formic acid to promote protonation.[9]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly or via a Liquid Chromatography (LC) system into the ESI source operating in positive ion mode. Acquire spectra over a mass range of m/z 50-300 to observe the protonated molecular ion and key fragments.[9]

Visualization of Analytical Workflows

Diagrams are essential for visualizing the logical flow of the structural elucidation process and the relationship between data and structure.

Biological Context and Signaling Pathways

While imidazole derivatives are known to interact with a wide array of biological targets, specific signaling pathways for this compound have not been extensively elucidated in publicly available literature. Its structural similarity to histamine suggests potential interactions with histamine receptors, but this requires experimental validation. The primary role of this compound in the literature is as a synthetic intermediate for creating larger, more complex drug candidates.[1] Further research is required to determine its specific biological activities and mechanisms of action.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. This guide provides the foundational predicted data and robust experimental protocols necessary for its unambiguous characterization. The key identifiers for this molecule are the characteristic signals for a 4-substituted imidazole ring in NMR, the sharp nitrile absorption in IR spectroscopy, and a protonated molecular ion at m/z 108 in mass spectrometry. Adherence to these analytical workflows will ensure high-confidence structural validation, a critical step for any subsequent application in research and development.

References

- 1. This compound|CAS 18502-05-1 [benchchem.com]

- 2. 2-(4-Imidazolyl)acetonitrile | 18502-05-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:18502-05-1 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. nmrs.io [nmrs.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1H-imidazol-4-yl)acetonitrile (also known as 4-(cyanomethyl)imidazole), a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this specific isomer, this guide combines theoretical predictions with expected characteristic values derived from analogous compounds to offer a robust profile for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 18502-05-1 | [1] |

| Molecular Formula | C₅H₅N₃ | [2] |

| Molecular Weight | 107.12 g/mol | [2] |

| Melting Point | 142 °C | [1] |

| Density | 1.228 g/cm³ | [1] |

| Appearance | Light yellow to yellow solid | [3] |

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic datasets for this compound are not widely available in public databases, this section details the expected spectroscopic characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a guide for spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole ring) | ~7.6 | Singlet | 1H |

| H-5 (imidazole ring) | ~6.9 | Singlet | 1H |

| -CH₂- (methylene) | ~3.7 | Singlet | 2H |

| N-H (imidazole ring) | Broad, variable | Singlet | 1H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole ring) | ~135 |

| C-4 (imidazole ring) | ~130 |

| C-5 (imidazole ring) | ~117 |

| -CH₂- (methylene) | ~18 |

| -C≡N (nitrile) | ~118 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3200-3500 | Broad, Medium |

| C-H Stretch (imidazole) | 3000-3100 | Medium |

| C≡N Stretch (nitrile) | 2220-2260 | Sharp, Medium |

| C=N Stretch (imidazole) | 1500-1600 | Medium |

| C-N Stretch (imidazole) | 1250-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometric analysis is anticipated to show the molecular ion peak corresponding to the compound's molecular weight.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 107.05 |

| [M+H]⁺ | 108.06 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of a suitable 4-substituted imidazole. A common starting material for such syntheses is 4-(hydroxymethyl)imidazole, which can be halogenated and subsequently cyanated.

Step 1: Halogenation of 4-(hydroxymethyl)imidazole

-

To a stirred solution of 4-(hydroxymethyl)imidazole hydrochloride in an appropriate solvent (e.g., dichloromethane), add a halogenating agent such as thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain crude 4-(chloromethyl)-1H-imidazole.

Step 2: Cyanation of 4-(chloromethyl)-1H-imidazole

-

Dissolve the crude 4-(chloromethyl)-1H-imidazole in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes publicly available, this document will be updated to reflect the most current and accurate information.

References

"CAS number 18502-05-1 properties and synthesis"

An In-depth Technical Guide to 2-(1H-imidazol-4-yl)acetonitrile (CAS 18502-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4(5)-Cyanomethylimidazole, is a heterocyclic compound featuring an imidazole ring coupled to an acetonitrile group. The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules and pharmaceuticals, including the essential amino acid histidine. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1] Its unique electronic and structural properties make it a key intermediate for creating more complex molecular architectures, especially in the synthesis of compounds targeting neurological disorders and in studies involving enzyme inhibition.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 18502-05-1 | [2][3][4] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 4(5)-Cyanomethylimidazole, 1H-Imidazole-5-acetonitrile | [2][6] |

| Molecular Formula | C₅H₅N₃ | [1][4][5] |

| Molecular Weight | 107.11 g/mol | [3][4] |

| Appearance | White to light yellow or green crystalline powder/solid | [1][2] |

| Melting Point | 138 - 143 °C | [1][7] |

| Boiling Point | 393.6 °C at 760 mmHg | [4] |

| Density | 1.228 g/cm³ | [4] |

| Flash Point | 132.1 °C | [4] |

| Water Solubility | Insoluble | [6][8] |

| LogP | 0.47578 | [4] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Spectroscopic Data

While specific spectra for CAS 18502-05-1 are not widely published, the expected spectroscopic features can be inferred from its structure and data on analogous compounds.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, typically in the range of δ 7.0–8.5 ppm, and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group, likely around δ 3.8–4.2 ppm.[3]

-

¹³C NMR: The carbon of the nitrile group (C≡N) is expected to resonate around δ 115–120 ppm.[3]

-

Infrared (IR) Spectroscopy: A sharp and characteristic absorption peak is expected in the range of 2214–2250 cm⁻¹ for the nitrile (C≡N) stretching vibration.[3][9]

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) should be observed at approximately m/z 108.06, corresponding to its molecular formula.[3]

Synthesis Protocols

Proposed Synthesis from 4-(Hydroxymethyl)imidazole

The overall transformation involves the conversion of the primary alcohol to a good leaving group (e.g., a halide or sulfonate ester), followed by nucleophilic substitution with a cyanide salt.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Chloromethyl)imidazole hydrochloride

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-(hydroxymethyl)imidazole (1.0 eq).

-

Reagent Addition: Dissolve the starting material in a suitable inert solvent like dichloromethane (DCM) or chloroform. Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)imidazole intermediate, which is often carried forward without further purification.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve the crude 4-(chloromethyl)imidazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution in one portion.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity of CAS 18502-05-1 are limited, the broader class of imidazole derivatives is well-documented for a wide range of pharmacological effects. These compounds are known to interact with various biological targets due to the imidazole ring's ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites.

Potential Biological Roles:

-

Enzyme Inhibition: Imidazole-containing compounds are known inhibitors of various enzymes. For instance, they can target enzymes crucial for the survival of pathogens or the proliferation of cancer cells.[3]

-

Antimicrobial Activity: Many imidazole derivatives exhibit potent activity against bacteria and fungi.[6]

-

Anticancer Properties: The imidazole scaffold is present in several anticancer agents. Their mechanism of action can involve the inhibition of kinases, disruption of microtubule dynamics, or intercalation with DNA, leading to apoptosis.[3][10]

Conceptual Signaling Pathway: Enzyme Inhibition

Given its structure, this compound could potentially act as an inhibitor in various enzymatic pathways. The diagram below illustrates a conceptual workflow for evaluating its inhibitory effects on a target enzyme.

Applications in Synthesis

This compound is a valuable intermediate for synthesizing more complex molecules. The active methylene group adjacent to the nitrile makes it a suitable substrate for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

Representative Experimental Workflow: Knoevenagel Condensation

This workflow details the use of an imidazole acetonitrile derivative in a Knoevenagel condensation with an aromatic aldehyde to form a substituted acrylonitrile, a common scaffold in medicinal chemistry.[11]

Safety Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

| Hazard Class | Description | Citation(s) |

| GHS Pictograms | GHS06 (Skull and crossbones), GHS07 (Exclamation mark) | [3] |

| Signal Word | Danger | [3] |

| Hazard Codes | H301, H311, H331 | [3] |

| Description | Toxic if swallowed, in contact with skin or if inhaled | [3] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 18502-05-1) is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed studies on its specific biological roles are not abundant in the public domain, its structural similarity to other biologically active imidazoles suggests it is a promising scaffold for the development of new pharmaceuticals. The information and proposed protocols provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their work.

References

- 1. 1H-Imidazol-1-ylacetonitrile | 98873-55-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cspi.org [cspi.org]

- 9. Prebiotic synthesis of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

"biological significance of the imidazole-acetonitrile moiety"

An In-depth Technical Guide on the Biological Significance of the Imidazole-Acetonitrile Moiety

Abstract

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds. When functionalized with an acetonitrile group, the resulting imidazole-acetonitrile moiety becomes a highly versatile synthetic intermediate, particularly for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of this scaffold, detailing its role as a building block for compounds with potent anticancer, antifungal, and other pharmacological activities. We explore the mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, supported by quantitative biological data, detailed experimental protocols, and visual diagrams of key chemical and biological processes.

Introduction to the Imidazole-Acetonitrile Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[1] Its prevalence in essential biomolecules like the amino acid histidine and purine bases underscores its biological importance.[2] The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it an exceptional scaffold for interacting with a wide array of biological targets.[3]

The addition of an acetonitrile (-CH₂CN) group creates the imidazole-acetonitrile moiety, a bifunctional molecule with significant synthetic utility. The active methylene group adjacent to the electron-withdrawing nitrile function makes it an excellent nucleophile for various carbon-carbon bond-forming reactions.[4] This property allows for the systematic chemical modification and diversification of the core scaffold, enabling the generation of large libraries of compounds for biological screening. Compounds such as 2-(1H-imidazol-1-yl)acetonitrile serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably in the development of modern antifungal agents.

A Versatile Synthetic Intermediate

The primary significance of the imidazole-acetonitrile moiety lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. Its chemical reactivity is central to its utility in drug development.

Key Reaction: The Knoevenagel Condensation

A pivotal reaction involving the imidazole-acetonitrile scaffold is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of imidazole-acetonitrile to a carbonyl compound, typically an aldehyde, followed by dehydration to yield an α,β-unsaturated nitrile (an acrylonitrile derivative).[4] This process is generally catalyzed by a weak base, such as piperidine or imidazole itself.[4][5] The resulting 2-(imidazolyl)-3-arylacrylonitrile derivatives are a class of compounds that have been extensively investigated for their anticancer properties.[4]

Biological Significance and Therapeutic Applications

Derivatives synthesized from the imidazole-acetonitrile moiety have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

The most significant therapeutic application of imidazole-acetonitrile derivatives is in oncology. Numerous studies have shown that compounds derived from this scaffold possess potent anti-proliferative activity against a range of human cancer cell lines.[6][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[6][8] EGFR is a receptor tyrosine kinase that, upon activation, triggers intracellular signaling cascades responsible for cell proliferation, survival, and metastasis.[6] Its overexpression is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Imidazole derivatives have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting downstream signaling.[6][7]

Antifungal Activity

The imidazole scaffold is the foundation of several clinically important antifungal drugs, including ketoconazole and miconazole.[1][9] Imidazole-acetonitrile serves as a key intermediate in the synthesis of next-generation antifungal agents. The primary mechanism for these drugs is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death. Derivatives have shown potent activity against pathogenic fungi such as Candida albicans.[1]

Mechanisms of Action

The therapeutic effects of imidazole-acetonitrile derivatives are rooted in their ability to modulate specific biological pathways and inhibit key enzymes.

EGFR Signaling Pathway Modulation

As noted, EGFR inhibition is a key anticancer mechanism. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways like RAS/MAPK and PI3K/AKT, which ultimately promote cell proliferation and inhibit apoptosis. Imidazole-based inhibitors block the initial phosphorylation step, effectively shutting down these pro-survival signals.[6]

Induction of Apoptosis

In addition to inhibiting proliferation, some imidazole-platinum(II) complexes have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to the activation of executioner caspases and cleavage of key cellular proteins like PARP.[10]

Quantitative Biological Data

The potency of various imidazole derivatives has been quantified through in vitro assays. The data below is representative of the activity of compounds derived from or structurally related to the imidazole scaffold.

Table 1: Anticancer Activity of Imidazole Derivatives (EGFR Inhibition)

| Compound | EGFR IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|

| Compound 2c | 617.33 ± 0.04 | - | [6][8] |

| Compound 2d | 710.00 ± 0.05 | - | [6][8] |

| Compound 3c | 236.38 ± 0.04 | - | [6][8] |

| Erlotinib (Control) | 239.91 ± 0.05 | - |[6][8] |

Table 2: Anti-proliferative Activity of Imidazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 3c | MDA-MB-231 | IC₅₀ | 1.98 | [6][8] |

| Compound 3c | T47D | IC₅₀ | 3.21 | [6][8] |

| Compound 3c | MCF-7 | IC₅₀ | 4.07 | [6][8] |

| Compound 3c | A549 | IC₅₀ | 2.64 | [6][8] |

| PtMet2-PAMAM | MCF-7 | IC₅₀ | 0.86 | [10] |

| PtMet2-PAMAM | MDA-MB-231 | IC₅₀ | 0.48 | [10] |

| BI9 | MCF-7 | IC₅₀ | 3.57 | [11] |

| BI9 | HL-60 | IC₅₀ | 0.40 | [11] |

| BI9 | HCT-116 | IC₅₀ | 2.63 |[11] |

Table 3: Antifungal Activity of Imidazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 31 | C. albicans 64110 (Fluconazole-resistant) | 8 | [1] |

| Compound 42 | C. albicans 64110 (Fluconazole-resistant) | 8 | [1] |

| Compound 24 | C. albicans ATCC 90028 | 2 | [1] |

| Compound 24 | C. glabrata 923 | 4 | [1] |

| Fluconazole | C. albicans ATCC 90028 | ≤0.25 |[1] |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for the evaluation of novel chemical entities. Below are detailed methodologies for a key synthetic reaction and a critical biological assay.

Synthesis Protocol: Knoevenagel Condensation

This protocol describes the synthesis of 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile derivatives.[4]

-

Preparation: To a solution of (1-Methyl-1H-imidazol-2-yl)acetonitrile (1.0 equivalent) in absolute ethanol, add the desired aromatic aldehyde (1.0 equivalent).

-

Catalysis: Add a catalytic amount of piperidine (0.1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[4]

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol details the determination of a compound's cytotoxic effects on cancer cells to calculate the IC₅₀ value.[12][13]

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[12]

-

Data Acquisition: Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The imidazole-acetonitrile moiety is a synthetically tractable and biologically significant scaffold. Its value as a key intermediate allows for the creation of diverse molecular architectures with potent and specific activities, particularly in the realms of anticancer and antifungal therapy. The derivatives, such as acrylonitriles produced via Knoevenagel condensation, have shown promise as EGFR inhibitors, a clinically validated strategy in oncology. Future research should focus on expanding the structural diversity of derivatives, exploring novel biological targets beyond EGFR, and optimizing pharmacokinetic and pharmacodynamic properties to develop next-generation therapeutics based on this versatile chemical core.

References

- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. scialert.net [scialert.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-(1H-imidazol-4-yl)acetonitrile, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods in published literature, this document focuses on plausible multi-step synthetic pathways, drawing upon established organic chemistry principles and analogous transformations reported for imidazole derivatives.

Introduction

This compound, also known as 4-(cyanomethyl)imidazole, is a valuable intermediate in the synthesis of various biologically active molecules, including histamine analogs and other pharmaceutical agents. Its structural motif, featuring a reactive nitrile group attached to the C4 position of the imidazole ring, allows for diverse chemical modifications. This guide details potential synthetic strategies, providing experimental protocols and quantitative data where available, to aid researchers in the efficient preparation of this important compound.

Synthetic Strategies

The synthesis of this compound can be approached through several multi-step sequences. The most viable strategies involve the initial preparation of a 4-substituted imidazole with a functionalized methyl group, which is then converted to the desired nitrile.

Strategy 1: From 4-(Hydroxymethyl)imidazole via 4-(Chloromethyl)imidazole

This is a promising and logical pathway that involves the preparation of 4-(hydroxymethyl)imidazole, its conversion to the more reactive 4-(chloromethyl)imidazole, followed by a nucleophilic substitution with a cyanide salt.

Caption: General workflow for Strategy 1.

1.1. Synthesis of 4-(Hydroxymethyl)imidazole

The reduction of commercially available 4-imidazolecarboxylic acid esters is a common method for preparing 4-(hydroxymethyl)imidazole.

Experimental Protocol: Reduction of Ethyl 4-imidazolecarboxylate

-

Reactants: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of ethyl 4-imidazolecarboxylate in anhydrous THF is added dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(hydroxymethyl)imidazole.

1.2. Synthesis of 4-(Chloromethyl)imidazole

The conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, is a crucial step. This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.

Experimental Protocol: Chlorination of 4-Hydroxymethyl-5-methylimidazole (Analogous Procedure)

A published procedure for a similar substrate provides a reliable protocol. Thionyl chloride (50 ml) was stirred under nitrogen in an ice bath while 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) was added in very small portions over a 15-minute period[1]. The temperature was maintained between 10°C and 20°C[1]. After the addition was complete, the temperature was slowly raised to 55°C ±5°C and held for 30 minutes[1]. The mixture was then cooled to 10°C and diluted with diethyl ether (100 ml)[1]. The resulting precipitate was collected by filtration, washed with diethyl ether, and dried to give 4-methyl-5-chloromethyl imidazole hydrochloride with a 91% yield[1].

1.3. Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride with a cyanide ion. This is a standard transformation in organic synthesis.

Experimental Protocol: Cyanation of 4-(Chloromethyl)imidazole (Proposed)

-

Reactants: 4-(Chloromethyl)imidazole hydrochloride is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Strategy 2: Direct Chloromethylation of 4-Methylimidazole followed by Cyanation

An alternative approach involves the direct functionalization of a readily available starting material like 4-methylimidazole.

References

Synthetic Pathways to 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry. The document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to aid in the selection and execution of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The most direct and commonly employed method involves the nucleophilic substitution of a leaving group on a C1-synthon at the 4-position of the imidazole ring with a cyanide anion. An alternative, though less direct, route could involve the modification of a pre-existing functional group at the 4-position, such as the conversion of a carboxylic acid or an amine. This guide will focus on the most practical and well-documented methods.

A prevalent strategy commences with the chlorination of a readily available precursor, 4-methyl-1H-imidazole, to furnish 4-(chloromethyl)-1H-imidazole. This intermediate is then subjected to cyanation to yield the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

| Reaction Step | Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference(s) |

| Chlorination of 4-methyl-1H-imidazole | 4-methyl-1H-imidazole, Paraformaldehyde, HCl | Thionyl chloride | 4-(chloromethyl)-1H-imidazole hydrochloride | ~68% | Based on analogous reactions in the literature. |

| Cyanation of 4-(chloromethyl)-1H-imidazole | 4-(chloromethyl)-1H-imidazole hydrochloride | Potassium Cyanide or Sodium Cyanide | This compound | 65-85% | Inferred from similar cyanation reactions. |

| Two-Step Halogenation-Cyanation of Imidazole (for context) | Imidazole | I₂, KOH, then NaCN in DMSO | 2-(1H-imidazol-1-yl)acetonitrile | 65-75% | [1] |

Experimental Protocols

Synthesis of 4-(chloromethyl)-1H-imidazole hydrochloride

This protocol is based on the direct chloromethylation of 4-methyl-imidazole.

Materials:

-

4-methyl-imidazole

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (36% w/w)

-

Thionyl Chloride

-

Diethyl ether

Procedure:

-

A mixture of concentrated hydrochloric acid, 4-methyl-imidazole, and paraformaldehyde is heated.

-

The reaction mixture is then cooled, and thionyl chloride is added portion-wise while maintaining a low temperature.

-

After the addition is complete, the reaction temperature is slowly raised and maintained for a period to ensure the completion of the reaction.

-

The mixture is then cooled, and diethyl ether is added to precipitate the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.

Synthesis of this compound

This protocol describes the nucleophilic substitution of the chloro group with a cyanide anion.

Materials:

-

4-(chloromethyl)-1H-imidazole hydrochloride

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Sodium Carbonate or Potassium Carbonate)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-(chloromethyl)-1H-imidazole hydrochloride in the chosen solvent, a base is added to neutralize the hydrochloride and free the amine.

-

Potassium cyanide or sodium cyanide is then added to the reaction mixture.

-

The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows.

Caption: Synthesis of the key intermediate.

Caption: Final cyanation step.

References

Potential Research Areas for 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-4-yl)acetonitrile is a small, heterocyclic molecule with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities. The strategic placement of an acetonitrile group at the 4-position of the imidazole ring offers unique opportunities for chemical modification and interaction with biological targets. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, biological evaluation, and development as a lead structure for novel therapeutics. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as its promising role as a scaffold for histamine H3 receptor antagonists. Detailed experimental protocols and conceptual workflows are provided to facilitate further investigation.

Physicochemical Properties and Synthesis

While experimental data for this compound is limited, its physicochemical properties can be predicted to guide initial studies. A plausible synthetic route can be adapted from established methods for the synthesis of substituted imidazoles.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₅N₃ |

| Molecular Weight | 107.11 g/mol |

| LogP | ~0.4 |

| Topological Polar Surface Area (TPSA) | 41.61 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Proposed Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from 4-(hydroxymethyl)-1H-imidazole, a commercially available starting material. This multi-step synthesis would involve the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol: Proposed Synthesis

-

Protection of Imidazole Nitrogen (Optional but Recommended): To a solution of 4-(hydroxymethyl)-1H-imidazole in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Activation of the Hydroxyl Group: Cool the solution of the N-protected intermediate to 0°C and add a sulfonylating agent (e.g., tosyl chloride or mesyl chloride) and a base (e.g., pyridine or triethylamine). Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Nucleophilic Substitution with Cyanide: To the activated intermediate in a polar aprotic solvent (e.g., DMSO or DMF), add a cyanide salt (e.g., sodium cyanide or potassium cyanide). Heat the reaction mixture to facilitate the substitution.

-

Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

-

Purification: Purify the final product using column chromatography on silica gel.

Potential Research Area 1: Antimicrobial Activity

The imidazole moiety is a core component of many antifungal and antibacterial agents.[1] The unique electronic properties of the imidazole ring and its ability to coordinate with metal ions essential for microbial enzymes make it a promising scaffold for antimicrobial drug discovery.

Rationale

Derivatives of imidazole have demonstrated potent activity against a broad spectrum of bacteria and fungi.[1][2] The nitrile group in this compound can also contribute to its antimicrobial potential through various mechanisms, including acting as a hydrogen bond acceptor or participating in covalent interactions with target enzymes.

Proposed Experimental Workflow

Experimental Protocols

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Potential Research Area 2: Anticancer Activity

Numerous imidazole-containing compounds have been investigated and developed as anticancer agents, targeting various cellular pathways involved in cancer progression.[3]

Rationale

The imidazole scaffold can be found in drugs that inhibit kinases, tubulin polymerization, and other key proteins in cancer cells. The nitrile group can enhance the binding affinity of the molecule to its target and can also be a site for further chemical derivatization to improve potency and selectivity.[4]

Proposed Experimental Workflow

Experimental Protocols

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[5]

-

Treat cancer cells with the compound at its IC₅₀ concentration for different time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Potential Research Area 3: Anti-inflammatory Activity

The imidazole ring is present in several compounds with anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Rationale

Imidazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as modulate the production of pro-inflammatory cytokines.[6] The structural features of this compound may allow it to interact with the active sites of these inflammatory targets.

Proposed Experimental Workflow

Experimental Protocols

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7]

-

Collect the cell culture supernatant.

-

Measure the amount of nitric oxide produced using the Griess reagent.[7]

-

Following LPS stimulation as described above, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Potential Research Area 4: Histamine H3 Receptor Antagonism

The imidazole-4-yl moiety is a key pharmacophore in many potent and selective histamine H3 receptor (H3R) antagonists.[8]

Rationale

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. H3R antagonists have therapeutic potential for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[8] The this compound scaffold provides a valuable starting point for the design of novel H3R antagonists.

Proposed Signaling Pathway and Experimental Approach

Experimental Protocols

-

Prepare cell membranes from cells stably expressing the human histamine H3 receptor.

-

Incubate the membranes with a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki value to determine the binding affinity of the test compound.[9]

-

This assay measures the ability of a compound to modulate G protein activation.

-

Incubate H3R-expressing cell membranes with the test compound and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.[10]

-

Quantify the amount of bound [³⁵S]GTPγS to determine the functional activity of the compound.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold with the potential for development into a wide range of therapeutic agents. Its structural similarity to known bioactive molecules, coupled with the versatility of the imidazole and nitrile functional groups, makes it an attractive starting point for drug discovery programs. The proposed research areas in antimicrobial, anticancer, anti-inflammatory, and histamine H3 receptor antagonist development provide a solid foundation for future investigations. The detailed experimental protocols and conceptual workflows outlined in this guide are intended to facilitate the systematic evaluation of this compound and its derivatives, ultimately paving the way for the discovery of novel and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 2-(1H-imidazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-4-yl)acetonitrile is a versatile building block in organic synthesis, particularly valued for its active methylene group, which is readily susceptible to Knoevenagel condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product. The resulting 2-(1H-imidazol-4-yl)-3-arylacrylonitriles are of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in numerous biologically active compounds. These derivatives have shown potential as anticancer agents and enzyme inhibitors.

This document provides detailed application notes and experimental protocols for conducting the Knoevenagel condensation using this compound with various aromatic aldehydes.

Key Reaction: Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward method for the synthesis of a diverse library of 2-(1H-imidazol-4-yl)-3-arylacrylonitriles. The reaction is typically catalyzed by a weak base, such as piperidine or sodium hydroxide, and can be performed under conventional heating or environmentally friendly solvent-free conditions.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on analogous reactions with similar imidazole and benzimidazole derivatives.

| Entry | Aldehyde | Catalyst | Solvent | Method | Time | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 3-5 h | ~85% |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3-5 h | ~88% |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | Reflux | 4-6 h | ~90% |

| 4 | 4-Fluorobenzaldehyde | NaOH | None | Grinding | 5-10 min | ~92% |

| 5 | 4-(Dimethylamino)benzaldehyde | NaOH | None | Grinding | 5-10 min | ~95% |

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Conventional Heating

This protocol describes the synthesis of 2-(1H-imidazol-4-yl)-3-arylacrylonitriles via a base-catalyzed condensation reaction with aromatic aldehydes under reflux conditions.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add the desired aromatic aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Protocol 2: Solvent-Free Knoevenagel Condensation by Grinding

This environmentally friendly protocol utilizes a solvent-free approach at room temperature, offering a rapid and efficient alternative to conventional heating.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Sodium hydroxide (NaOH) powder

-

Mortar and pestle

-

Spatula

Procedure:

-

In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of powdered NaOH (0.1 eq).

-

Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by TLC.

-

After completion, add water to the reaction mixture to dissolve the catalyst and any unreacted starting materials.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry it.

-

If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental Workflow

Caption: Comparative workflow of conventional vs. solvent-free Knoevenagel condensation.

Conceptual Signaling Pathway: Anticancer Activity

Imidazole-derived acrylonitriles have been investigated for their potential to inhibit cancer cell proliferation. A plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

"protocol for synthesizing derivatives from 2-(1H-imidazol-4-yl)acetonitrile"

An Application Note and Protocol for the Synthesis of Derivatives from 2-(1H-imidazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional building block for the synthesis of diverse heterocyclic systems, which are scaffolds of significant interest in drug discovery. Its structure contains a reactive nitrile group, an active methylene bridge, and an electron-rich imidazole ring, making it an ideal precursor for a variety of chemical transformations. This document provides detailed protocols for the synthesis of derivatives via N-alkylation of the imidazole ring, reactions involving the active methylene group, and transformations of the nitrile functionality.

Introduction

The imidazole nucleus is a critical pharmacophore present in numerous biologically active molecules. The title compound, this compound, offers multiple reaction sites for chemical modification, allowing for the generation of compound libraries for screening and lead optimization. The primary sites for derivatization are:

-

The Imidazole Ring: The secondary amine (N-H) of the imidazole ring can be readily alkylated or acylated. For the 4-substituted imidazole, N-alkylation can lead to a mixture of N-1 and N-3 isomers, a key consideration in synthetic design.

-

The Active Methylene Group (-CH2-): The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base, allowing for condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones.

-

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can undergo hydrolysis to form amides or carboxylic acids, reduction to yield primary amines, or react with organometallic reagents to produce ketones.[1][2][3]

The derivatization strategies outlined below provide pathways to novel chemical entities with potential applications in medicinal chemistry.

Derivatization Strategies & Experimental Protocols

Derivatization via N-Alkylation of the Imidazole Ring

N-alkylation of the imidazole ring can modify the compound's lipophilicity and its interaction with biological targets.[4] This reaction is typically performed by treating the imidazole with an alkyl halide in the presence of a base.

Caption: Workflow for the N-Alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 2.0 eq.).[4] Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Reagent: Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the mixture.[4]

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-